4-Formyl-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride
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Overview
Description
4-Formyl-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride is a trifunctional building block used in chemical probe synthesis. This compound contains an aryl sulfonyl fluoride group, an alkyne tag, and an aldehyde synthetic handle. It is known for its application in SuFEx-enabled, context-specific covalent modification of biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride typically involves the introduction of the formyl, trimethylsilyl ethynyl, and sulfonyl fluoride groups onto a benzene ring. The specific reaction conditions and reagents used can vary, but common methods include:
Formylation: Introduction of the formyl group using reagents like formyl chloride or formic acid.
Trimethylsilyl Ethynylation: Addition of the trimethylsilyl ethynyl group using trimethylsilyl acetylene and a suitable catalyst.
Sulfonyl Fluoridation: Introduction of the sulfonyl fluoride group using sulfuryl fluoride or similar reagents.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. Optimization for yield, purity, and cost-effectiveness would be key considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
4-Formyl-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions.
Click Chemistry: The alkyne tag allows for click chemistry reactions, particularly with azides to form triazoles.
Aldehyde Reactions: The formyl group can undergo typical aldehyde reactions such as oxidation, reduction, and condensation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols under basic conditions.
Click Chemistry: Copper(I) catalysts and azides.
Aldehyde Reactions: Oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and condensation partners like hydrazines.
Major Products
Substitution Products: Sulfonamide or sulfonate derivatives.
Click Chemistry Products: Triazole derivatives.
Aldehyde Reaction Products: Alcohols, carboxylic acids, or hydrazones.
Scientific Research Applications
4-Formyl-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride is used extensively in scientific research, particularly in the fields of chemistry and biology. Its applications include:
Chemical Probe Synthesis: Used to create probes for studying biological systems.
SuFEx Chemistry: Enables context-specific covalent modification of biological targets.
Drug Discovery: Utilized in the development of potential therapeutic agents.
Bioconjugation: Facilitates the attachment of biomolecules to various surfaces or other molecules.
Mechanism of Action
The mechanism of action of 4-Formyl-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride involves its ability to form covalent bonds with biological targets. The sulfonyl fluoride group reacts with nucleophilic residues in proteins, while the alkyne tag allows for further modification through click chemistry. The formyl group can also participate in various biochemical reactions, enabling the compound to act as a versatile tool in chemical biology .
Comparison with Similar Compounds
Similar Compounds
- 3-Formyl-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride
- 4-(Bromomethyl)-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride
- 3-(Chlorosulfonyl)benzoic acid
- 4-(2-(Hex-5-ynamido)ethyl)benzenesulfonyl fluoride
- 3,5-Bis(fluorosulfonyl)benzoic acid
Uniqueness
4-Formyl-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride is unique due to its trifunctional nature, combining an aryl sulfonyl fluoride group, an alkyne tag, and an aldehyde handle. This combination allows for a wide range of chemical modifications and applications, making it a valuable tool in chemical biology and related fields .
Properties
Molecular Formula |
C12H13FO3SSi |
---|---|
Molecular Weight |
284.38 g/mol |
IUPAC Name |
4-formyl-2-(2-trimethylsilylethynyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C12H13FO3SSi/c1-18(2,3)7-6-11-8-10(9-14)4-5-12(11)17(13,15)16/h4-5,8-9H,1-3H3 |
InChI Key |
BNAJFRWCCJTINY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C=CC(=C1)C=O)S(=O)(=O)F |
Origin of Product |
United States |
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